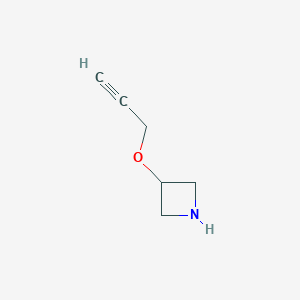

3-(2-Propynyloxy)azetidine

Descripción general

Descripción

“3-(2-Propynyloxy)azetidine” is a chemical compound with the linear formula C8H10F3NO3 . Azetidines are four-membered nitrogen-containing heterocycles that have seen increased prominence as saturated building blocks in the field of drug discovery in recent years .

Synthesis Analysis

The synthesis of azetidines can be achieved via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates. The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Molecular Structure Analysis

Azetidines are characterized by their well-defined, three-dimensional structure of sp3-rich scaffolds . This structure not only provides access to unique chemical space but is also correlated to improved pharmacokinetic properties and toxicological benefits .Chemical Reactions Analysis

The [2+2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis

The physical properties of azetidines can vary significantly depending on their regio- and stereochemistry . The stark differences in the physical properties of these compounds make them excellent potential candidates as novel solid melt-castable explosive materials, as well as potential liquid propellant plasticizers .Aplicaciones Científicas De Investigación

Organic Synthesis and Medicinal Chemistry

“3-(2-Propynyloxy)azetidine” plays a significant role in organic synthesis due to its four-membered heterocyclic structure which is characterized by considerable ring strain. This strain drives unique reactivity patterns that are valuable in creating complex molecules. In medicinal chemistry, azetidines serve as key motifs in drug discovery due to their stability and reactivity, which can be harnessed to build pharmacologically active compounds .

Drug Discovery

Azetidines are embedded in several bioactive molecules and natural products. The structural motif of azetidines, including “3-(2-Propynyloxy)azetidine”, is found in drugs such as azelnidipine (an antihypertensive calcium channel blocker), cobimetinib (a mitogen-activated protein kinase inhibitor), and ximelagatran (an oral anticoagulant). These compounds highlight the importance of azetidines in the development of new therapeutic agents .

Polymerization

The unique reactivity of azetidines, including “3-(2-Propynyloxy)azetidine”, has been applied in polymer synthesis. The ring strain in azetidines facilitates their use in creating polymers with specific properties, which can be tailored for various applications ranging from materials science to biomedicine .

Chiral Templates

Azetidines serve as chiral templates in asymmetric synthesis. The inherent chirality of azetidines can be exploited to induce stereocontrol in the synthesis of complex molecules. This is particularly useful in the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical industry .

CO2 Adsorption

Polymers derived from azetidines have been investigated for their potential in CO2 adsorption. This application is particularly relevant in the context of climate change, as these materials could contribute to reducing greenhouse gas emissions by capturing CO2 from industrial processes .

Non-viral Gene Transfection

Azetidine-based polymers have shown promise in non-viral gene transfection applications. Their ability to form complexes with nucleic acids and facilitate their entry into cells without the use of viruses is a significant advantage in gene therapy, where safety and efficiency are paramount .

Mecanismo De Acción

Target of Action

Azetidines, a class of compounds to which 3-(2-propynyloxy)azetidine belongs, have been reported to be used as building blocks for polyamines . These polyamines have applications in antibacterial and antimicrobial coatings, CO2 adsorption, chelation, materials templating, and non-viral gene transfection .

Mode of Action

Azetidines have been reported to inhibit mycobacterial growth by interfering with cell envelope biogenesis, specifically late-stage mycolic acid biosynthesis .

Biochemical Pathways

Azetidines have been shown to interfere with the biosynthesis of mycolic acid , a crucial component of the cell wall of mycobacteria. This suggests that 3-(2-Propynyloxy)azetidine may affect similar pathways.

Result of Action

Azetidines have been reported to inhibit the growth of mycobacteria by interfering with the biosynthesis of mycolic acid . This suggests that 3-(2-Propynyloxy)azetidine may have similar effects.

Action Environment

The stability and efficacy of azetidines can be influenced by factors such as temperature, ph, and the presence of other substances .

Direcciones Futuras

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Considering the versatility and efficiency of the presented synthetic strategies, it is expected that this work will guide the development of new azetidine-based materials in the energetics space as well as other industries .

Propiedades

IUPAC Name |

3-prop-2-ynoxyazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-2-3-8-6-4-7-5-6/h1,6-7H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHBQEARYRWYJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301307680 | |

| Record name | 3-(2-Propyn-1-yloxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301307680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1219976-74-5 | |

| Record name | 3-(2-Propyn-1-yloxy)azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219976-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Propyn-1-yloxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301307680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1423905.png)

![4-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1423920.png)